molecular formula C13H12F3N3O3 B2481017 N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide CAS No. 1394684-73-1

N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide

Cat. No.: B2481017
CAS No.: 1394684-73-1
M. Wt: 315.252
InChI Key: BGNCXNRGEKQAHT-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a cyanomethyl group, a nitro group, a propyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

    Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzamide core .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-nitro-N-propylbenzamide
  • N-(cyanomethyl)-2-nitro-N-propyl-4-methylbenzamide
  • N-(cyanomethyl)-2-nitro-N-propyl-4-chlorobenzamide

Uniqueness

N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-(cyanomethyl)-2-nitro-N-propyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-2-6-18(7-5-17)12(20)10-4-3-9(13(14,15)16)8-11(10)19(21)22/h3-4,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNCXNRGEKQAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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